1-Bromo-5-methylhex-3-ene
Overview
Description
1-Bromo-5-methylhex-3-ene is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a bromine atom attached to the first carbon of a hexene chain, with a methyl group attached to the fifth carbon
Synthetic Routes and Reaction Conditions:
Halogenation of Alkenes: One common method to prepare this compound is through the halogenation of 5-methylhex-3-ene. This involves the addition of bromine (Br2) to the double bond of 5-methylhex-3-ene in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature.
Hydrobromination: Another method involves the hydrobromination of 5-methylhex-3-yne. This reaction uses hydrogen bromide (HBr) in the presence of a peroxide initiator to add a bromine atom to the terminal carbon of the alkyne, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, reaction with sodium hydroxide (NaOH) can yield 5-methylhex-3-en-1-ol.
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. Treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 5-methylhex-2-ene.
Oxidation Reactions: Oxidation of this compound can be achieved using reagents like potassium permanganate (KMnO4) to form 5-methylhex-3-enoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium, room temperature.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, elevated temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or neutral medium, room temperature.
Major Products:
Substitution: 5-Methylhex-3-en-1-ol
Elimination: 5-Methylhex-2-ene
Oxidation: 5-Methylhex-3-enoic acid
Mechanism of Action
Target of Action
1-Bromo-5-methylhex-3-ene is a chemical compound with the molecular formula C7H13Br
Similar compounds are known to interact with various organic molecules, particularly those containing carbon-carbon double bonds or triple bonds .
Mode of Action
The mode of action of this compound involves a radical bromination process . This process starts with the formation of a small amount of bromine radical, which then abstracts an allylic hydrogen to form an allylic radical and HBr . The HBr can then react with NBS to form the Br2 required for the reaction .
Biochemical Pathways
It’s known that brominated compounds like this can participate in elimination reactions . In these reactions, a leaving group departs, forming a carbocation intermediate. Then, a proton is abstracted from an adjacent carbon, forming a new pi bond .
Result of Action
The result of the action of this compound is the formation of a new molecule through the substitution of bromine with a hydrogen attached to a carbon adjacent to the double bond . This can lead to the formation of various organic compounds, depending on the reaction conditions and the presence of other reactants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can enhance the radical bromination process . Additionally, the reaction environment’s pH, temperature, and the presence of other chemical species can also affect the compound’s reactivity and stability.
Scientific Research Applications
1-Bromo-5-methylhex-3-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study the mechanisms of enzyme-catalyzed reactions involving halogenated substrates.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs with antimicrobial or anticancer properties.
Comparison with Similar Compounds
1-Bromohex-3-ene: Similar structure but lacks the methyl group at the fifth carbon.
1-Chloro-5-methylhex-3-ene: Similar structure but with a chlorine atom instead of bromine.
5-Methylhex-3-ene: Lacks the bromine atom, making it less reactive in certain types of reactions.
Uniqueness: 1-Bromo-5-methylhex-3-ene is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and the types of reactions it can undergo. The bromine atom makes it a good candidate for nucleophilic substitution and elimination reactions, while the methyl group can affect the stability of intermediates and the overall reaction pathway.
Properties
IUPAC Name |
1-bromo-5-methylhex-3-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3,5,7H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPFWVCMZFPKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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